Erbium(III) sulphate dihydrate

Description

Properties

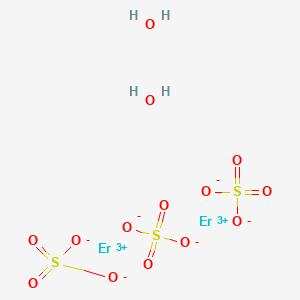

Molecular Formula |

Er2H4O14S3 |

|---|---|

Molecular Weight |

658.7 g/mol |

IUPAC Name |

erbium(3+);trisulfate;dihydrate |

InChI |

InChI=1S/2Er.3H2O4S.2H2O/c;;3*1-5(2,3)4;;/h;;3*(H2,1,2,3,4);2*1H2/q2*+3;;;;;/p-6 |

InChI Key |

MMWSHWSISACOSB-UHFFFAOYSA-H |

Canonical SMILES |

O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] |

Origin of Product |

United States |

Advanced Synthesis and Growth Methodologies for Erbium Iii Sulfate Dihydrate

Controlled Crystallization Techniques for Hydrated Erbium(III) Sulfates

The formation of a specific hydrate (B1144303), such as the dihydrate, from solution is a thermodynamically and kinetically controlled process. Techniques that carefully manage these factors are essential for isolating the desired crystalline phase.

Aqueous Solution Crystallization Parameters and Kinetics

Crystallization from an aqueous solution is the most direct method for preparing hydrated salts. The process typically involves dissolving a soluble erbium salt, such as erbium(III) oxide or carbonate, in sulfuric acid, followed by evaporation or cooling to induce supersaturation and crystal formation. However, the specific hydrate that crystallizes is highly sensitive to several parameters.

Key parameters influencing the outcome include temperature, pH, and the concentration of solutes. The phase diagram of the Er₂(SO₄)₃–H₂O system dictates the stability regions for different hydrates. While specific kinetic data for the formation of the dihydrate is not extensively documented, general principles of crystallization kinetics apply. The rate of nucleation and crystal growth can be controlled by adjusting the rate of solvent evaporation or the cooling profile. For many sulfate (B86663) salts, higher temperatures tend to favor the formation of lower hydrates. Therefore, maintaining the crystallization environment at an elevated temperature where the dihydrate is the stable or metastable phase is a crucial strategy.

Table 1: Key Parameters for Aqueous Crystallization of Hydrated Lanthanide Sulfates

| Parameter | Influence on Crystallization | Typical Conditions for Lanthanide Sulfates |

|---|---|---|

| Temperature | Determines the stable hydrate phase; affects solubility and kinetics. | Elevated temperatures may favor lower hydrates. |

| pH | Affects the solubility of precursors and can influence complex formation. | Acidic conditions are typical to prevent hydrolysis. |

| Concentration | The degree of supersaturation drives the nucleation and growth rate. | Controlled to avoid rapid precipitation of amorphous material. |

| Stirring Speed | Influences mass transport and can affect crystal size distribution. | Varies depending on desired crystal morphology. |

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods involve crystallization from a solvent (in the case of hydrothermal, specifically water) in a sealed vessel at temperatures and pressures above the solvent's boiling point. These techniques are particularly effective for synthesizing crystalline materials that are difficult to obtain under ambient conditions. hep.com.cnresearchgate.netresearchgate.netjlu.edu.cn

For the synthesis of hydrated erbium(III) sulfates, these methods offer precise control over the degree of hydration. By adjusting the temperature, pressure, and reaction time, the water content in the final crystalline structure can be manipulated. For instance, a hydrothermal reaction might involve heating an aqueous mixture of an erbium precursor and a sulfate source in an autoclave. The elevated temperature and pressure can favor the formation of the thermodynamically stable dihydrate over other hydrated forms. The use of co-solvents or organic templates in solvothermal synthesis can further influence the crystal structure and morphology, leading to novel layered or open-framework structures. researchgate.netjlu.edu.cn

Table 2: Typical Conditions for Solvothermal/Hydrothermal Synthesis of Lanthanide Sulfates

| Parameter | Typical Range | Purpose |

|---|---|---|

| Temperature | 120–300 °C | To control phase formation and crystallinity. researchgate.net |

| Pressure | Autogenous (generated by solvent heating) | To maintain the solvent in a liquid or supercritical state. |

| Solvent | Water, Ethanol, Ethylene Glycol, etc. | Determines reaction chemistry and final product structure. |

| Precursors | Lanthanide oxides, chlorides, or nitrates; Sulfuric acid or sulfate salts. | Source of the constituent ions. |

| Reaction Time | 2–72 hours | To allow for complete reaction and crystal growth. researchgate.net |

Solid-State Synthesis Routes and Precursor Chemistry

Solid-state synthesis, often referred to as the ceramic method, involves the reaction of solid precursors at high temperatures to yield a new solid product. sigmaaldrich.com This route is typically used for producing anhydrous materials but can be adapted to yield specific hydrates through controlled decomposition of precursor salts.

A common approach involves the thermal decomposition of a precursor compound that contains all the necessary elements. researchgate.net For erbium(III) sulfate, suitable precursors could include erbium(III) oxalate hydrate or other erbium salts that decompose to form the sulfate. capes.gov.brereztech.com The synthesis often requires mixing fine-grain powders of precursors, pelletizing them, and heating at a controlled temperature for a specific duration. sigmaaldrich.com The reaction rate is dependent on factors like the structural properties of reactants, diffusion rates, and thermodynamic properties of the nucleation process. sigmaaldrich.com For example, heating erbium(III) oxide with a sulfating agent like ammonium sulfate at elevated temperatures could produce erbium(III) sulfate. Subsequent controlled hydration would be necessary to obtain the dihydrate form.

Rare earth sulfates are known to be stable at high temperatures, but their precursor salts will decompose. mdpi.comgovinfo.gov For instance, many metal sulfates lose their water of crystallization by 300°C, and decomposition to oxides occurs at much higher temperatures (above 700°C). researchgate.netmdpi.com By carefully controlling the temperature and atmosphere during the decomposition of a higher hydrate or another precursor, it may be possible to isolate the dihydrate as an intermediate phase.

Table 3: Common Precursors for Solid-State Synthesis of Erbium(III) Sulfate

| Erbium Precursor | Sulfate Source | Typical Reaction Condition |

|---|---|---|

| Erbium(III) oxide (Er₂O₃) | Ammonium sulfate ((NH₄)₂SO₄) | High-temperature calcination. |

| Erbium(III) oxalate (Er₂(C₂O₄)₃·xH₂O) | Sulfuric Acid (H₂SO₄) vapor | Controlled thermal decomposition in a sulfur-rich atmosphere. |

Nanoscale Synthesis of Erbium(III) Sulfate Hydrates

The synthesis of nanomaterials often requires "bottom-up" approaches where structures are built from atoms or molecules. mrforum.comlscollege.ac.inyoutube.com These methods offer precise control over the size, shape, and properties of the final product.

Template-Assisted and Self-Assembly Methods

Template-assisted synthesis utilizes a pre-existing nanostructure to guide the formation of the desired material. rsc.orgescholarship.org This can involve "hard templates" like porous membranes or "soft templates" such as surfactant micelles or polymers. rsc.orgethz.ch For the synthesis of erbium(III) sulfate dihydrate nanostructures, a soft template approach would be common. Surfactants can self-assemble in solution to form micelles or other structures that act as nano-reactors, confining the growth of the crystals. ijcmas.comnih.gov The choice of surfactant and reaction conditions can control the morphology, yielding nanoparticles, nanorods, or nanowires. researchgate.net

Self-assembly is a process where components spontaneously organize into ordered structures. harvard.eduwashington.edu In the context of erbium(III) sulfate, this could involve the organization of nanoparticles at a fluid interface or the hierarchical arrangement of smaller crystalline units into larger, more complex architectures. nih.govresearchgate.net These methods are powerful for creating materials with unique optical or electronic properties derived from their nanoscale structure.

Combustion Synthesis and Other Bottom-Up Approaches

Combustion synthesis, particularly solution combustion synthesis (SCS), is a rapid, energy-efficient method for producing fine powders. nd.edursc.org The process involves a highly exothermic, self-sustaining reaction in a solution containing an oxidizer (e.g., metal nitrates) and a fuel (e.g., glycine, urea, or citric acid). nd.educatalysis.ruresearchgate.net

To synthesize nanoscale erbium(III) sulfate, erbium nitrate (B79036) would serve as the erbium precursor and oxidizer, while a sulfur-containing fuel or an additional sulfate source would be required. The mixture is heated to evaporate excess water, forming a viscous gel which then ignites. urfu.ru The rapid release of large volumes of gas during combustion dissipates heat and limits particle agglomeration, resulting in a porous, high-surface-area nanopowder. urfu.runih.gov The phase and morphology of the final product can be controlled by adjusting the fuel-to-oxidizer ratio and the type of fuel used. mdpi.com

Other bottom-up approaches include methods like sol-gel synthesis, where molecular precursors are converted into a colloidal solution (sol) that subsequently forms a gel network. mdpi.com While more commonly used for oxides, this process can be adapted for sulfates. These techniques build nanostructures from the atomic or molecular level, offering excellent control over the final product's properties. mrforum.comslideshare.net

Table 4: Components for Glycine-Nitrate Combustion Synthesis

| Component | Role | Example |

|---|---|---|

| Oxidizer | Provides metal ions and oxygen for the reaction. | Erbium(III) nitrate (Er(NO₃)₃) |

| Fuel | Undergoes combustion, providing heat for the reaction. | Glycine (C₂H₅NO₂) |

| Sulfur Source | Provides the sulfate anion. | Ammonium sulfate or direct use of a metal sulfate precursor. |

| Solvent | Dissolves reactants to ensure a homogeneous mixture. | Water |

Crystallographic and Structural Elucidation of Erbium Iii Sulfate Dihydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves passing a focused beam of X-rays through a single crystal and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the crystal's internal structure.

Determination of Unit Cell Parameters and Space Group Symmetry

A foundational step in SC-XRD analysis is the determination of the unit cell, which is the smallest repeating unit that constructs the entire crystal lattice. The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters dictate the crystal system to which the compound belongs. The analysis also reveals the space group symmetry, which describes the symmetry operations (e.g., rotations, reflections) that leave the crystal structure unchanged.

While detailed crystallographic data for many rare earth sulfates are available, specific published single-crystal X-ray diffraction studies for the dihydrate form of Erbium(III) sulfate (B86663) were not identified in the surveyed literature. However, a hypothetical analysis would yield the precise parameters outlined in the table below.

| Parameter | Value |

|---|---|

| Crystal System | [Data not available in cited sources] |

| Space Group | [Data not available in cited sources] |

| a (Å) | [Data not available in cited sources] |

| b (Å) | [Data not available in cited sources] |

| c (Å) | [Data not available in cited sources] |

| α (°) | [Data not available in cited sources] |

| β (°) | [Data not available in cited sources] |

| γ (°) | [Data not available in cited sources] |

| Volume (ų) | [Data not available in cited sources] |

Analysis of Coordination Environment and Intermolecular Interactions

The analysis would also reveal precise bond lengths and angles, providing insight into the nature of the Er-O bonds. Furthermore, the data can be used to identify and characterize intermolecular interactions, such as hydrogen bonds between the coordinated water molecules and the sulfate anions, which are crucial for the stability of the crystal lattice.

Powder X-ray Diffraction Characterization and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials, where the sample consists of countless randomly oriented microcrystals. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline phase.

Phase Identification and Purity Assessment

The primary application of PXRD is for phase identification. The experimental diffraction pattern of a synthesized sample of Erbium(III) sulfate dihydrate is compared to standard patterns in databases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD), to confirm its identity. This comparison is also critical for assessing the purity of the sample, as the presence of any crystalline impurities would result in additional, unaccounted-for peaks in the diffraction pattern mdpi.com. For rare earth compounds, PXRD is routinely used to distinguish between different phases or hydrates mdpi.commdpi.com.

Lattice Parameter Determination and Structural Homogeneity

For a known structure, PXRD data can be used to precisely determine the unit cell parameters of the bulk sample. A powerful method for this is Rietveld refinement, a computational technique that fits a calculated theoretical diffraction pattern to the entire experimental pattern scispace.com. By refining various instrumental and structural parameters, including the lattice parameters, the method provides highly accurate unit cell dimensions attelements.com. A successful Rietveld refinement indicates that the sample is a single, homogeneous phase and confirms that the assumed crystal structure model is accurate for the bulk material.

Electron Microscopy for Morphological and Microstructural Analysis

While diffraction techniques reveal the internal atomic structure, electron microscopy provides direct visualization of the external crystal morphology and microstructure. Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study features such as crystal size, shape (habit), and surface topography nih.govnih.gov.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface topography and morphology of crystalline materials. For hydrated rare earth sulfates, SEM analysis typically reveals the external crystal habit, particle size distribution, and degree of aggregation.

While direct SEM images for Erbium(III) sulfate dihydrate are not prominently available in the literature, studies on analogous rare earth sulfate precipitates provide valuable insights. For instance, SEM analysis of sodium-rare earth double sulfate salts shows distinct crystalline structures. Washing these crystals can alter their morphology, causing the shapes to become more rounded, which suggests a partial re-dissolution of the solid phase mdpi.com. This indicates that the surface morphology of hydrated sulfates is sensitive to processing conditions. In the broader context of rare earth compounds, SEM combined with Energy Dispersive X-ray Spectroscopy (EDX) is employed to confirm elemental composition and distribution across the crystal surfaces researchgate.net. The general appearance of erbium sulfate hydrates is that of a pink crystalline powder or solid prochemonline.comereztech.com. The octahydrate form, a more commonly studied variant, is described as consisting of pink monoclinic crystals chemicalbook.com.

Table 1: Expected Morphological Features of Hydrated Rare Earth Sulfates from SEM Analysis

| Feature | Description |

| Crystal Habit | Well-defined geometric shapes, often monoclinic or hexagonal, depending on the specific hydrate (B1144303) and rare earth element. |

| Particle Size | Can range from micrometers to millimeters, influenced by crystallization conditions such as temperature and solution concentration. |

| Aggregation | Crystals may form larger agglomerates or intergrown clusters. |

| Surface Topography | Surfaces can exhibit features like growth steps, etch pits, or secondary mineral growth. |

Transmission Electron Microscopy (TEM) for Internal Structure and Nanocrystal Features

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of a material's internal structure, including crystallographic defects, lattice fringes, and the characterization of nanoscale features.

Specific TEM studies on Erbium(III) sulfate dihydrate are not extensively documented. However, the application of TEM to related lanthanide compounds demonstrates its utility. In studies of lanthanide sulfate frameworks, TEM would be instrumental in visualizing the layered structures formed by the connectivity between lanthanide polyhedra and sulfate tetrahedra researchgate.net. High-Resolution TEM (HRTEM) is particularly powerful for examining materials at the nanoscale. For example, in studies of other rare earth precipitates, HRTEM could reveal aggregates of nanocrystals and provide information on their structural periodicity, even in samples that appear partially amorphous by other methods like X-ray diffraction. This level of analysis is crucial for understanding the formation and stability of these materials, as the degree of hydration and crystal structure are closely linked wpmucdn.comusgs.gov.

Table 2: Potential Nanoscale Features in Erbium(III) Sulfate Dihydrate Observable by TEM

| Feature | Analytical Information Provided |

| Lattice Fringes | Direct visualization of the crystalline lattice, allowing for measurement of interplanar spacing. |

| Nanocrystals | Identification of nanoscale crystalline domains within a larger particle or amorphous matrix. |

| Crystal Defects | Imaging of dislocations, stacking faults, and grain boundaries that influence material properties. |

| Selected Area Electron Diffraction (SAED) | Determination of the crystal structure and orientation of individual nanocrystals. |

Solid-State Structural Correlations in Hydrated Rare Earth Sulfates

The crystal structures of hydrated rare earth sulfates, Ln₂(SO₄)₃·nH₂O, form a diverse family of compounds whose structures are highly dependent on the specific lanthanide (Ln) and the number of water molecules (n) . Lanthanide elements are known for their ability to have flexible bond lengths and high coordination numbers, which allows for the formation of novel solid-state structures researchgate.net.

The most common hydrate of erbium sulfate is the octahydrate, Er₂(SO₄)₃·8H₂O, which crystallizes in the monoclinic system chemicalbook.comwikipedia.org. In contrast, the nonahydrate of lanthanum(III) sulfate, La₂(SO₄)₃·9H₂O, crystallizes in a hexagonal crystal system wikipedia.org. This highlights a common trend in hydrated rare earth sulfates: the crystal structure changes across the lanthanide series and with the degree of hydration.

Table 3: Comparison of Crystallographic Data for Selected Hydrated Rare Earth Sulfates

| Compound | Formula | Crystal System | Space Group | Reference |

| Lanthanum(III) Sulfate Nonahydrate | La₂(SO₄)₃·9H₂O | Hexagonal | P6₃ | wikipedia.org |

| Erbium(III) Sulfate Octahydrate | Er₂(SO₄)₃·8H₂O | Monoclinic | Not specified | chemicalbook.com |

| Cesium Europium Sulfate Hydrate | [CsEu(H₂O)₃(SO₄)₂]·H₂O | Monoclinic | P2₁/c | mdpi.com |

| Sodium-Rare Earth Double Sulfate Hydrate | NaREE(SO₄)₂·H₂O | Trigonal | P3₁21 | mdpi.com |

This table illustrates the structural diversity within the hydrated rare earth sulfate family.

Spectroscopic Probes of Erbium Iii Sulfate Dihydrate

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of Erbium(III) sulfate (B86663) dihydrate is characterized by the distinct modes of the sulfate (SO₄²⁻) ion and the water (H₂O) molecules of hydration. The free sulfate ion, possessing tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). In the crystalline environment of the hydrate (B1144303), the symmetry of the sulfate ion is often lowered due to coordination with the metal ion and hydrogen bonding interactions. This reduction in symmetry causes the degenerate modes (ν₂, ν₃, ν₄) to split and can lead to the appearance of modes that are inactive in the free ion spectrum. ufop.br

The ν₁ symmetric stretching mode appears as an intense, sharp band in the Raman spectrum. ufop.br The antisymmetric stretching mode, ν₃, typically gives rise to multiple strong bands in the infrared spectrum. ufop.brmpg.de The bending modes, ν₂ and ν₄, are observed at lower wavenumbers. mdpi.com The presence of multiple bands for the ν₂, ν₃, and ν₄ modes in the spectra of crystalline sulfates is a clear indicator of a reduction in the sulfate ion's symmetry. ufop.brmdpi.com

The vibrational modes of the water molecules also feature prominently. These include the O-H stretching vibrations, which are sensitive to hydrogen bonding, and the H-O-H bending vibration. mpg.de Water librational modes, which are frustrated rotations, can also be observed at lower frequencies. mpg.de A strong, multicomponent band corresponding to H₂O vibrations is typically observed in the infrared spectrum of hydrated sulfates. mdpi.com

Table 1: Fundamental Vibrational Modes of the Free Sulfate Ion

| Mode | Symmetry | Vibrational Motion | Typical Wavenumber (cm⁻¹) | Activity |

|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | ~983 | Raman active |

| ν₂ | E | Symmetric Bend | ~450 | Raman active |

| ν₃ | F₂ | Antisymmetric Stretch | ~1105 | IR & Raman active |

| ν₄ | F₂ | Antisymmetric Bend | ~611 | IR & Raman active |

Note: The wavenumbers are approximate for the free ion and can shift and split in the solid state.

The precise frequencies and splitting patterns of the sulfate and hydrate vibrational modes are highly sensitive to the local environment. mpg.de Therefore, detailed analysis of IR and Raman spectra can reveal crucial information about the coordination of the sulfate and water ligands to the Erbium(III) ion. When a sulfate ion coordinates to a metal center, the symmetry is lowered, leading to the splitting of the degenerate ν₃ and ν₄ modes. ufop.br The magnitude of this splitting can provide an indication of the nature of the coordination, for example, whether the sulfate acts as a monodentate or bidentate ligand.

Furthermore, hydrogen bonding plays a critical role in the structure of hydrated salts. mdpi.comresearchgate.net The O-H stretching bands of the water molecules are particularly diagnostic; the formation of hydrogen bonds typically leads to a red-shift (lowering of frequency) and broadening of these bands. The extent of this shift can be correlated with the strength of the hydrogen bonds. nih.gov The system of hydrogen bonds, involving both the coordinated and lattice water molecules as well as the sulfate ions, creates a complex network that stabilizes the crystal structure and significantly influences its vibrational properties. mdpi.comrsc.org The analysis of these spectral shifts and splittings allows for a detailed reconstruction of the coordination sphere around the erbium ion and the hydrogen-bonding network within the crystal. mdpi.comresearchgate.net

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy probes the transitions between the electronic energy levels of the Erbium(III) ion. The partially filled 4f shell of Er³⁺ gives rise to a rich energy level structure, leading to characteristic absorption and emission spectra. These spectra are influenced by the local environment of the ion within the crystal lattice.

The absorption and emission spectra of Erbium(III) compounds in the visible and near-infrared regions are dominated by f-f electronic transitions. These transitions occur between the energy levels of the 4f¹¹ electron configuration. Since these transitions are parity-forbidden (Laporte's rule), they are typically weak. researchgate.net However, they become partially allowed through mechanisms such as vibronic coupling or the influence of the crystal field, which can mix orbitals of opposite parity.

The crystal field, which is the electrostatic field created by the surrounding sulfate and water ligands, lifts the degeneracy of the free-ion J-multiplets, splitting them into a number of Stark levels. iaea.orgaps.org The number of these levels depends on the site symmetry of the Er³⁺ ion. For instance, in a study of Er³⁺-doped Cs₃Lu₂Cl₉, 114 crystal-field levels arising from 27 different multiplets were assigned. aps.org A semiempirical Hamiltonian, including electrostatic, spin-orbit, and crystal-field interaction parameters, can be used to model these energy levels and refine the understanding of the local electronic structure. iaea.orgaps.org The analysis of these f-f transitions provides a detailed map of the electronic energy levels and a quantitative measure of the crystal field effects. ipme.ru

Table 2: Selected f-f Transitions of the Erbium(III) Ion

| Transition | Approximate Wavelength (nm) | Region |

|---|---|---|

| ⁴I₁₅/₂ → ⁴I₁₃/₂ | 1530 | Near-Infrared |

| ⁴I₁₅/₂ → ⁴I₁₁/₂ | 980 | Near-Infrared |

| ⁴I₁₅/₂ → ⁴I₉/₂ | 800 | Near-Infrared |

| ⁴I₁₅/₂ → ⁴F₉/₂ | 650 | Red |

| ⁴I₁₅/₂ → ⁴S₃/₂ | 545 | Green |

| ⁴I₁₅/₂ → ²H₁₁/₂ | 525 | Green |

| ⁴I₁₅/₂ → ⁴F₇/₂ | 488 | Blue |

| ⁴I₁₅/₂ → ²H₉/₂ | 405 | Violet |

Note: Wavelengths are approximate and can vary depending on the host material.

Erbium(III) ions are well-known for their ability to exhibit both up-conversion and down-conversion luminescence.

Down-conversion is the more common process where a high-energy photon (e.g., UV or blue) is absorbed, exciting the ion to a high energy state, which then relaxes non-radiatively to an intermediate emitting state, from which a lower-energy photon (e.g., green or red) is emitted. georgiasouthern.edu

Up-conversion is a process in which lower-energy photons (typically near-infrared) are converted into higher-energy visible photons. georgiasouthern.edu In Er³⁺ systems, this often occurs via a two-photon mechanism. researchgate.netjkcs.or.kr For example, under 980 nm excitation, an Er³⁺ ion is first excited from the ground state (⁴I₁₅/₂) to the ⁴I₁₁/₂ level. A second energy transfer step, either from a nearby excited sensitizer (B1316253) ion (like Yb³⁺) or through excited-state absorption of another 980 nm photon, promotes the ion to a higher energy level, such as ⁴F₇/₂. jkcs.or.kr Subsequent non-radiative relaxations populate the ²H₁₁/₂/⁴S₃/₂ and ⁴F₉/₂ levels, leading to the characteristic strong green and weaker red up-conversion emissions, respectively. koreascience.krresearchgate.net

The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed. nih.gov This is a critical parameter for evaluating the performance of a luminescent material. The quantum yield is influenced by the competition between radiative decay (emission of a photon) and non-radiative decay pathways, such as multi-phonon relaxation and energy transfer to quenching sites. The presence of O-H vibrations from coordinated water molecules is known to be an efficient quencher of near-infrared luminescence in lanthanide ions, which can lower the quantum yield.

The photoluminescence decay dynamics provide information about the lifetime of the excited states. By measuring the decay of the luminescence intensity over time after pulsed excitation, the excited-state lifetime (τ) can be determined. researchgate.net This lifetime is the inverse of the sum of all radiative and non-radiative decay rates. A longer lifetime generally indicates a higher quantum efficiency, as it implies that non-radiative processes are less dominant. The decay curve can sometimes exhibit a non-exponential character, which may indicate the presence of different local environments for the Er³⁺ ions or complex energy transfer processes within the material. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| Erbium(III) sulfate dihydrate |

| Cesium europium sulfate |

| Cesium europium sulfate hydrate |

| Creedite |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When applied to Erbium(III) sulfate dihydrate, XPS can elucidate the oxidation states of erbium, sulfur, and oxygen, and confirm the presence of hydrated water molecules.

The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons can be calculated, which is characteristic of each element. Shifts in these binding energies, known as chemical shifts, provide information about the chemical bonding environment.

For Erbium(III) sulfate dihydrate, the primary XPS regions of interest are the Er 4d, S 2p, and O 1s core levels.

Erbium (Er 4d): The Er 4d spectrum is characteristic of the Er³⁺ state. researchgate.net Published data for various erbium compounds show the Er 4d binding energy typically falls in the range of 168-172 eV. For Erbium(III) sulfate dihydrate, the Er 4d peak is expected to be centered around 169 eV, confirming the +3 oxidation state of erbium. It is important to note that the Er 4d region often exhibits complex multiplet splitting, which can make peak fitting challenging. thermofisher.com

Sulfur (S 2p): The S 2p core level spectrum is indicative of the sulfate group (SO₄²⁻). The spectrum is expected to show a single spin-orbit split doublet, with the S 2p₃/₂ component appearing at a binding energy of approximately 168-169 eV. This binding energy is characteristic of sulfur in its highest oxidation state (+6), as found in sulfates.

Oxygen (O 1s): The O 1s spectrum provides insight into the different oxygen environments within the compound. It is expected to be deconvoluted into at least two peaks. The main peak, at a lower binding energy (around 531-532 eV), corresponds to the oxygen atoms in the sulfate anion (S-O bonds). A second, higher binding energy peak (around 533-534 eV) is attributed to the oxygen atoms in the water of hydration (H₂O), confirming the dihydrate nature of the compound.

The quantitative analysis of the peak areas, normalized by their respective sensitivity factors, can be used to determine the atomic concentrations of Er, S, and O on the surface of the sample, further confirming the stoichiometry of Erbium(III) sulfate dihydrate.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |

| Erbium | Er 4d | ~169 | Er³⁺ |

| Sulfur | S 2p₃/₂ | ~168.5 | S⁶⁺ in SO₄²⁻ |

| Oxygen | O 1s | ~531.5 | SO₄²⁻ |

| Oxygen | O 1s | ~533.5 | H₂O |

Advanced Spectroscopic Techniques for Micro- and Nanostructures

Photoacoustic Spectroscopy for Electronic Transition Studies

Photoacoustic Spectroscopy (PAS) is a sensitive technique for studying the optical absorption properties of materials, including electronic transitions that involve f-electrons in rare-earth compounds. researchgate.net The technique is based on the photoacoustic effect, where a sample is illuminated with modulated light, and the resulting non-radiative de-excitation processes generate heat, leading to pressure waves that are detected by a sensitive microphone.

For Erbium(III) sulfate dihydrate, PAS can be employed to investigate the f-f electronic transitions of the Er³⁺ ion. These transitions are typically weak and can be difficult to observe with conventional absorption spectroscopy, especially in powdered or opaque samples. PAS offers a significant advantage in such cases as the signal is proportional to the absorbed energy, regardless of scattering effects.

The photoacoustic spectrum of Erbium(III) sulfate dihydrate would be expected to show several absorption bands in the visible and near-infrared regions, corresponding to transitions from the ⁴I₁₅/₂ ground state to various excited states of the Er³⁺ ion. The relative intensities of the photoacoustic bands are generally comparable to those of the absorption bands. researchgate.net

By analyzing the positions and intensities of these bands, detailed information about the electronic structure of Er³⁺ in the sulfate dihydrate crystal lattice can be obtained. The ligand field provided by the sulfate and water molecules influences the energies of the f-orbitals, leading to characteristic shifts and splitting of the electronic levels.

| Wavelength Range (nm) | Ground State | Excited State | Expected Transition |

| 350 - 400 | ⁴I₁₅/₂ | ⁴G₁₁/₂ | Ground to excited state absorption |

| 480 - 500 | ⁴I₁₅/₂ | ⁴F₇/₂ | Ground to excited state absorption |

| 515 - 535 | ⁴I₁₅/₂ | ²H₁₁/₂ | Ground to excited state absorption |

| 540 - 560 | ⁴I₁₅/₂ | ⁴S₃/₂ | Ground to excited state absorption |

| 640 - 670 | ⁴I₁₅/₂ | ⁴F₉/₂ | Ground to excited state absorption |

| 780 - 820 | ⁴I₁₅/₂ | ⁴I₉/₂ | Ground to excited state absorption |

| 960 - 990 | ⁴I₁₅/₂ | ⁴I₁₁/₂ | Ground to excited state absorption |

| 1450 - 1550 | ⁴I₁₅/₂ | ⁴I₁₃/₂ | Ground to excited state absorption |

Spectroscopic Ellipsometry for Optical Properties of Thin Films

Spectroscopic Ellipsometry (SE) is a non-destructive and highly sensitive optical technique used to determine the thickness and optical constants (refractive index, n, and extinction coefficient, k) of thin films. The technique measures the change in polarization of light upon reflection from a sample surface.

For the study of Erbium(III) sulfate dihydrate, SE would be particularly useful for characterizing thin films of this material deposited on a suitable substrate. By analyzing the ellipsometric data (Ψ and Δ) over a range of wavelengths, a model can be constructed to extract the optical properties of the film.

The refractive index (n) provides information about how light propagates through the material, which is related to its electronic polarizability. The extinction coefficient (k) is related to the absorption of light by the material and is directly proportional to the absorption coefficient.

In the case of an Erbium(III) sulfate dihydrate thin film, the extinction coefficient spectrum obtained from SE would be expected to show features corresponding to the f-f electronic transitions of the Er³⁺ ion, similar to what is observed in photoacoustic spectroscopy. The high sensitivity of SE allows for the detection of even weak absorption features.

Furthermore, SE can be used to determine the thickness of the thin film with sub-nanometer precision. This is crucial for controlling and understanding the properties of micro- and nanostructured devices that might incorporate Erbium(III) sulfate dihydrate. The technique can also provide information on surface roughness and interface quality.

| Wavelength (nm) | Refractive Index (n) (Illustrative) | Extinction Coefficient (k) (Illustrative) |

| 400 | 1.58 | 0.005 |

| 500 | 1.56 | 0.002 |

| 600 | 1.55 | 0.001 |

| 700 | 1.54 | 0.003 |

| 800 | 1.54 | 0.008 |

| 980 | 1.53 | 0.015 |

| 1550 | 1.52 | 0.020 |

Thermal Behavior and Decomposition Mechanisms of Erbium Iii Sulfate Dihydrate

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for elucidating the thermal decomposition of hydrated salts. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events.

The initial stage in the thermal decomposition of any hydrated rare-earth sulfate (B86663) is dehydration—the loss of its water of crystallization. For Erbium(III) sulfate dihydrate, this process would involve the release of two moles of water. Based on studies of analogous rare-earth sulfate octahydrates, such as Gd₂(SO₄)₃·8H₂O, this dehydration occurs in distinct, often overlapping steps. zut.edu.pl Each step corresponds to the removal of a specific number of water molecules, observable as distinct mass loss events in the TGA curve and associated with endothermic peaks in the DTA curve.

For Erbium(III) sulfate dihydrate, the process is expected to begin at temperatures above ambient and be complete before 400 °C. The dehydration can be represented by the following general reaction:

Er₂(SO₄)₃·2H₂O(s) → Er₂(SO₄)₃(s) + 2H₂O(g)

Studies on various rare-earth sulfates, including those of Ytterbium (Yb), Yttrium (Y), and Dysprosium (Dy), show that dehydration reactions for these compounds typically occur reversibly between 30 and 200 °C. nih.gov The precise temperatures for the dehydration of the dihydrate would be specific to the compound, but the general pathway involves the formation of a stable anhydrous sulfate.

The following table, based on data from the analogous compound Gd₂(SO₄)₃·8H₂O, illustrates a typical multi-step dehydration process.

| Decomposition Step | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Process |

| Step 1 | 90 - 250 | 16.07 | 16.08 | Loss of 6 H₂O molecules |

| Step 2 | 250 - 410 | 5.36 | 5.36 | Loss of remaining 2 H₂O molecules |

This interactive data table is based on the thermal decomposition of Gd₂(SO₄)₃·8H₂O and serves as a representative example for the dehydration process of a rare-earth sulfate hydrate (B1144303). zut.edu.pl

Following complete dehydration, the resulting anhydrous Erbium(III) sulfate, Er₂(SO₄)₃, remains stable over a significant temperature range. Upon further heating to higher temperatures, typically above 700-800°C, the anhydrous sulfate begins to decompose. This decomposition is not a single-step process but proceeds through the formation of a stable intermediate phase known as an oxysulfate (or oxosulfate). zut.edu.pl

The first stage of sulfate decomposition can be represented by:

Er₂(SO₄)₃(s) → Er₂O₂SO₄(s) + 2SO₃(g) ⇌ Er₂O₂SO₄(s) + 2SO₂(g) + O₂(g)

This reaction involves the release of sulfur trioxide, which exists in equilibrium with sulfur dioxide and oxygen at these high temperatures. The formation of Erbium(III) oxysulfate, Er₂O₂SO₄, is a common feature in the decomposition of all heavier rare-earth sulfates. zut.edu.pl

The oxysulfate intermediate is thermally stable for a further temperature interval before it undergoes the final decomposition step to yield the corresponding rare-earth oxide. For erbium, this would be Erbium(III) oxide, Er₂O₃.

Er₂O₂SO₄(s) → Er₂O₃(s) + SO₃(g) ⇌ Er₂O₃(s) + SO₂(g) + ½O₂(g)

This final step occurs at very high temperatures, often exceeding 1000°C. The DTA curve shows strong endothermic peaks for both decomposition stages, corresponding to the significant energy required to break the sulfate bonds.

The table below, using data from Gd₂(SO₄)₃ as an analogue, outlines the high-temperature decomposition stages. zut.edu.pl

| Decomposition Step | Temperature Onset (K) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reaction Product |

| Anhydrous Sulfate to Oxysulfate | 1188 | 21.43 | 21.44 | Gd₂O₂SO₄ |

| Oxysulfate to Oxide | 1455 | 10.86 | 10.72 | Gd₂O₃ |

This interactive data table is based on the thermal decomposition of anhydrous Gd₂(SO₄)₃ and serves as a representative example for the decomposition pathway of anhydrous Erbium(III) sulfate. zut.edu.pl

Evolved Gas Analysis (EGA) Coupled with Mass Spectrometry

Evolved Gas Analysis (EGA) is a powerful technique used to identify the gaseous products released during thermal decomposition. researchgate.net When coupled with a mass spectrometer (MS), the TGA-EGA-MS system provides real-time information on the composition of the evolved gases, correlating each mass loss step with the specific molecules being released.

For the thermal decomposition of Erbium(III) sulfate dihydrate, EGA-MS would detect the following:

Dehydration Stage: A significant ion current corresponding to the mass-to-charge ratio (m/z) of water (m/z = 18) would be observed during the initial heating stages, confirming that the initial mass loss is due to the release of water molecules.

Sulfate Decomposition Stages: At higher temperatures corresponding to the decomposition of anhydrous Er₂(SO₄)₃ and the intermediate Er₂O₂SO₄, the mass spectrometer would detect signals for sulfur dioxide (SO₂, m/z = 64) and oxygen (O₂, m/z = 32). Sulfur trioxide (SO₃, m/z = 80) is often unstable at the analysis temperatures and may decompose to SO₂ and O₂ before reaching the detector. mt.com Therefore, the primary signals observed are typically for SO₂ and O₂. mt.comscribd.com This confirms that the decomposition mechanism involves the breakdown of the sulfate group.

Kinetic Analysis of Thermal Decomposition

Kinetic analysis of TGA data allows for the determination of kinetic parameters, such as the activation energy (Ea) and the pre-exponential factor (A), which describe the rate of the decomposition reaction. These parameters are essential for modeling and predicting the material's behavior under different heating conditions.

The kinetics of solid-state decomposition reactions can be complex but are often analyzed using model-fitting or isoconversional (model-free) methods applied to TGA data obtained at multiple heating rates. researchgate.net For each distinct step in the decomposition (i.e., each dehydration step and each sulfate decomposition step), a kinetic triplet (Ea, A, and the reaction model f(α)) can be determined.

Coordination Chemistry and Solution State Investigations of Erbium Iii Sulfate Dihydrate

Solvation Behavior and Hydration Sphere Dynamics

When dissolved in water, the erbium(III) ion (Er³⁺) from erbium(III) sulfate (B86663) dihydrate forms a metal aquo complex, where the central erbium ion is surrounded by a number of water molecules that act as ligands. wikipedia.org These coordinated water molecules constitute the first hydration sphere. The behavior and dynamics of this sphere are critical to understanding the ion's chemistry in solution.

The trivalent charge of the erbium ion creates a strong electrostatic attraction, leading to the formation of a well-defined hydration shell. wikipedia.orgdalalinstitute.com This strong interaction significantly influences the dynamics of the surrounding water molecules. Cations, particularly those with a high charge like Er³⁺, are known to strongly slow down the reorientation of the water dipoles in their immediate vicinity. amolf.nl This effect is generally localized to the first structural hydration shell. amolf.nl The dynamics of these hydration shell water molecules, including their reorientation and hydrogen-bond network rearrangements, occur on a picosecond to nanosecond timescale. nih.gov

Studies on analogous heavy lanthanide ions, such as Ytterbium(III) in sulfate-bearing fluids, reveal that environmental conditions like temperature can progressively alter the hydration shell. researchgate.net As temperature increases, a process of dehydration occurs, reducing the number of water molecules in the primary coordination sphere and favoring stronger complexation with other available ligands, such as the sulfate counter-ion. researchgate.net

Key Findings on Hydration Sphere Dynamics:

Strong Coordination: The high charge of the Er³⁺ ion leads to strong coordination of water molecules in the first hydration sphere.

Slowed Dynamics: The reorientation of water molecules within the hydration shell is significantly slower compared to bulk water due to the strong ion-dipole interaction. amolf.nl

Thermal Effects: Increasing temperature can lead to a reduction in the number of hydrating water molecules (dehydration). researchgate.net

Complex Formation with Various Ligands in Solution

In solution, the aqua ligands of the [Er(H₂O)ₙ]³⁺ complex can be substituted by other ligands to form new complexes. wikipedia.orgdalalinstitute.com This ligand exchange process is fundamental to the solution chemistry of erbium(III). A variety of ligands, including both inorganic anions and organic molecules, can coordinate with the erbium(III) ion.

The sulfate ion (SO₄²⁻) from the parent compound can itself act as a ligand, replacing water molecules in the inner coordination sphere to form sulfato complexes. Studies on the similar Yb(III) ion show that sulfate can coordinate, and this complexation becomes more favorable at higher temperatures as water is driven out of the hydration shell. researchgate.net

Organic ligands also form stable complexes with erbium(III). For example, fluoroquinolones, a class of antibacterial agents, have been shown to form complexes with erbium(III). nih.gov Similarly, 2-picolinic acid acts as a bidentate bridging ligand to connect adjacent erbium ions in certain synthesized complexes. lew.ro In non-aqueous or mixed solvents, other types of complexation can occur. For instance, in aqueous dimethyl sulfoxide (B87167) (DMSO), erbium(III) has been shown to form complexes with nitrate (B79036) ions. iaea.org

The table below summarizes examples of ligands that form complexes with Erbium(III).

| Ligand Class | Specific Ligand Example | Resulting Complex Type | Reference |

| Inorganic Anion | Sulfate (SO₄²⁻) | Inner-sphere sulfato complex | researchgate.net |

| Inorganic Anion | Nitrate (NO₃⁻) | Inner-sphere nitrato complex (in aq. DMSO) | iaea.org |

| Organic Carboxylate | 2-Picolinic Acid | Bridging coordination polymer | lew.ro |

| Organic (Pharmaceutical) | Fluoroquinolones (e.g., enrofloxacin, levofloxacin) | Chelate complex | nih.gov |

Solution-State Structural Characterization (EXAFS, LAXS, LANS)

Determining the precise structure of ions and their complexes in the solution state requires specialized techniques capable of probing the local atomic environment. Extended X-ray Absorption Fine Structure (EXAFS) is a powerful tool for this purpose, providing information on the coordination numbers and bond lengths of the first coordination shell around a central absorbing atom. mdpi.comosti.gov

At room temperature, the Yb(III) ion was found to be coordinated by five water molecules and two sulfate ligands, resulting in a total coordination number (CN) of 8 and a distorted square antiprism geometry. researchgate.net As the temperature was increased to 200 °C, progressive dehydration led to a shift in geometry to a capped dodecahedron with a coordination number of 7. researchgate.net This demonstrates that both the number of coordinating ligands and their geometric arrangement are sensitive to environmental conditions.

The table below details the structural parameters for the analogous Yb(III) ion in a sulfate solution as determined by EXAFS. researchgate.net

| Condition | Coordination Number (CN) | Geometry | Coordination Environment |

| Room Temperature | 8 | Distorted Square Antiprism | 5 H₂O molecules, 2 SO₄²⁻ ligands |

| 200 °C | 7 | Capped Dodecahedron | Reorganized H₂O and SO₄²⁻ ligands |

Typical erbium-oxygen bond distances observed in solid-state crystal structures, such as with 2-picolinic acid ligands and coordinated water, range from approximately 2.22 Å to 2.45 Å. lew.ro

Water Exchange Kinetics in Erbium(III) Aqua Complexes

Water exchange kinetics refers to the rate at which water molecules in the first coordination sphere of an aqua ion are exchanged with water molecules from the bulk solvent. dalalinstitute.com This rate is a crucial parameter for understanding reaction mechanisms in solution.

The primary factor influencing the rate of water exchange is the charge of the metal cation. wikipedia.org Metal aquo complexes with a high charge exhibit significantly slower water exchange rates compared to those with a lower charge. dalalinstitute.com For example, the water exchange rate for [Al(H₂O)₆]³⁺ is slower than that for [Na(H₂O)₆]⁺ by a factor of 10⁹. wikipedia.org

Given that erbium(III) exists as a highly charged Er³⁺ cation, its aqua complex is expected to have a relatively slow water exchange rate. wikipedia.orgdalalinstitute.com This is due to the strong electrostatic attraction between the trivalent erbium ion and the oxygen atoms of the water ligands, which strengthens the Er-O bonds and increases the energy barrier for a water molecule to leave the primary hydration sphere. While specific kinetic data for the [Er(H₂O)ₙ]³⁺ complex is not detailed in the provided context, the general principle for trivalent metal aquo ions strongly suggests a slow exchange mechanism. wikipedia.org

Theoretical and Computational Chemistry of Erbium Iii Sulfate Dihydrate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for elucidating the electronic structure of erbium(III) compounds, which is dominated by the partially filled 4f orbitals of the Er³⁺ ion. These calculations help in understanding the material's optical and magnetic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of materials. For a crystalline solid like erbium(III) sulfate (B86663) dihydrate, DFT calculations can determine the electronic band structure and the density of states (DOS). The band structure reveals the ranges of energy that an electron is allowed or forbidden to have, which is crucial for determining the material's electrical conductivity and optical properties. The DOS provides information about the number of available electronic states at each energy level.

In a typical DFT calculation for erbium(III) sulfate dihydrate, the Kohn-Sham equations are solved self-consistently for the crystal lattice. Due to the presence of strongly correlated f-electrons in erbium, standard DFT functionals like the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not be sufficient. To account for the strong on-site Coulomb repulsion of the f-electrons, a Hubbard-like term (U) is often added to the DFT functional, in an approach known as DFT+U.

The calculated band structure would likely show a large band gap, characteristic of an insulating material. The valence band would be primarily composed of O 2p orbitals from the sulfate and water ligands, while the conduction band would have contributions from unoccupied Er orbitals. The highly localized 4f orbitals of the Er³⁺ ion would appear as narrow bands within the band gap.

Table 1: Representative Parameters for DFT+U Calculation of an Er-doped System

| Parameter | Description | Typical Value |

|---|---|---|

| Functional | Exchange-correlation functional | GGA (e.g., PBE) |

| Ueff | Effective Hubbard U parameter for Er 4f orbitals | 2.0 - 4.0 eV mdpi.com |

| K-point mesh | Sampling of the Brillouin zone | Dependent on unit cell size |

This table presents typical parameters that would be used in a DFT+U calculation for an erbium-containing oxide, providing a basis for a hypothetical calculation on erbium(III) sulfate dihydrate.

The characteristic luminescence of erbium(III) compounds arises from intra-configurational 4f-4f electronic transitions. ipme.ru These transitions are formally forbidden by the Laporte rule but become partially allowed due to the influence of the crystal field, which removes the inversion symmetry at the Er³⁺ site.

Computational modeling of these f-f transitions can be performed using methods that account for the complex interplay of electron-electron repulsion, spin-orbit coupling, and the crystal field environment. While DFT can provide insights into the ground state electronic structure, more advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) are often required to accurately model the excited states involved in f-f transitions.

These calculations can predict the energies of the absorption and emission lines. For instance, the prominent near-infrared emission of Er³⁺ at around 1.5 µm corresponds to the ⁴I₁₃/₂ → ⁴I₁₅/₂ transition. researchgate.net The intensity of these transitions is highly dependent on the local coordination environment of the erbium ion. Computational models can simulate how the sulfate and water ligands in erbium(III) sulfate dihydrate affect the crystal field and, consequently, the probabilities and energies of these transitions. The sharpness of the observed spectral lines is a direct consequence of the shielding of the 4f orbitals by the outer 5s and 5p electrons. researchgate.net

Molecular Dynamics Simulations for Hydration and Solution Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of ions in solution. For erbium(III) sulfate dihydrate, MD simulations can provide a detailed picture of the hydration process and the interactions between the Er³⁺ and SO₄²⁻ ions with water molecules.

Ab initio molecular dynamics, specifically the Quantum Mechanical Charge Field Molecular Dynamics (QMCF-MD) approach, has been used to study the hydration of the Er³⁺ ion in aqueous solution. researchgate.netacs.org In these simulations, the erbium ion and its first and second hydration shells are treated with quantum mechanics, while the rest of the solvent is modeled with a classical force field. researchgate.net

Studies on the hydrated Er³⁺ ion show a dynamic coordination environment, with a mixture of coordination numbers eight and nine. acs.org The first hydration shell is composed of water molecules that are directly bound to the erbium ion, and these ligands exchange with water molecules from the bulk solution on a picosecond timescale. acs.org A stable second hydration shell is also observed. acs.org The Er-O bond is found to be weaker than that of trivalent transition metal ions but stronger than that of earlier, larger lanthanide ions like La³⁺. acs.org

Table 2: Structural Properties of Hydrated Erbium(III) Ion from MD Simulations

| Property | Value |

|---|---|

| Primary Coordination Number | 8 and 9 (mixture) acs.org |

| Er-O distance (1st shell) | ~2.4 Å |

| Ligand Exchange Timescale | Picoseconds acs.org |

This table summarizes key findings from ab initio MD simulations of the erbium(III) ion in water, which are directly relevant to understanding the hydration behavior of erbium(III) sulfate dihydrate.

Prediction of Crystal Structures and Polymorphism

The prediction of crystal structures from first principles is a major challenge in computational materials science. For a given chemical formula, computational algorithms are used to generate a multitude of possible crystal structures, which are then ranked based on their calculated lattice energies.

For ionic and hydrated compounds like erbium(III) sulfate dihydrate, the prediction is particularly complex due to the various possible coordination modes of the sulfate anion and the orientational freedom of the water molecules. The crystal structure is determined by a delicate balance of ionic interactions between Er³⁺ and SO₄²⁻, hydrogen bonding involving the water molecules, and van der Waals forces.

Computational Catalysis with Erbium(III) Species

Computational catalysis utilizes theoretical methods to understand and predict the activity of catalytic materials. Erbium compounds, owing to the unique electronic properties of the Er³⁺ ion, have potential applications in catalysis. While specific studies on the catalytic activity of erbium(III) sulfate are scarce, computational methods can be used to explore its potential.

DFT calculations are the workhorse of computational catalysis. lsu.edu They can be used to model the interaction of reactant molecules with the surface of erbium(III) sulfate dihydrate. By calculating the adsorption energies of reactants and the energy barriers for reaction pathways, one can predict the catalytic activity and selectivity. The Lewis acidity of the Er³⁺ ion is a key feature that could be exploited in catalysis, for example, in promoting reactions like aldol (B89426) condensations or Friedel-Crafts alkylations.

Computational screening could involve modeling a hypothetical catalytic cycle on a surface slab of erbium(III) sulfate dihydrate. For instance, the active sites could be exposed Er³⁺ ions. The calculations would aim to determine the energetics of reactant adsorption, the transition states for bond-breaking and bond-forming steps, and the desorption of products. While erbium(III) sulfate itself may not be a primary catalyst, computational studies on related erbium-containing systems, such as polyoxometalates, have shown their potential in electrocatalysis, for example, in the reduction of nitrite. mdpi.com These studies provide a foundation for computationally exploring the catalytic possibilities of simpler erbium salts.

Advanced Applications and Functionalization of Erbium Iii Sulfate Dihydrate Materials

Luminescent Materials for Optoelectronics and Imaging

The luminescent properties of the erbium(III) ion are central to its application in optoelectronics and imaging. The Er³⁺ ion possesses a unique energy level structure that allows for efficient emission of light, particularly in the near-infrared (NIR) spectrum. This characteristic is harnessed in a variety of technologies, from telecommunications to medical diagnostics. Erbium(III) sulfate (B86663) serves as a precursor for introducing Er³⁺ ions into various host materials, where its hydrated form can be particularly relevant in solution-based synthesis processes. The bright pink fluorescence of erbium ions makes them highly useful for a range of optical applications americanelements.com.

Erbium-Doped Fiber Amplifiers (EDFA) and Laser Applications

Erbium-doped fiber amplifiers (EDFAs) are a cornerstone of modern long-haul optical communication systems. These devices amplify optical signals directly, without the need for conversion to an electrical signal and back. The key component of an EDFA is an optical fiber doped with erbium ions. Erbium(III) sulfate is a suitable dopant for the production of such optical fibers wikipedia.org.

When a pump laser, typically at a wavelength of 980 nm or 1480 nm, excites the erbium ions in the fiber, they are elevated to a higher energy state. An incoming optical signal in the 1.5 µm wavelength region, which is a standard for telecommunications, stimulates the excited erbium ions to decay back to their ground state, releasing photons that are identical to the signal photons. This process of stimulated emission results in the amplification of the optical signal. The energy level structure of the Er³⁺ ion, specifically the transition from the first excited state (⁴I₁₃/₂) to the ground state (⁴I₁₅/₂), is responsible for the emission at approximately 1550 nm ansys.comyoutube.com.

The efficiency and performance of an EDFA are influenced by several factors, including the concentration of erbium ions and the composition of the host glass fiber. The use of co-dopants, such as ytterbium, can enhance the efficiency of the amplifier youtube.com. The table below summarizes key parameters of erbium-doped fibers used in EDFAs.

| Parameter | Typical Value/Range | Significance |

| Operating Wavelength | 1525-1565 nm (C-band), 1570-1610 nm (L-band) | Corresponds to the low-loss window of silica-based optical fibers. |

| Pump Wavelengths | 980 nm, 1480 nm | Efficiently excites the Er³⁺ ions to a metastable state. |

| Gain | >30 dB | Enables significant amplification of weak optical signals. |

| Noise Figure | <5 dB | A low noise figure is crucial for maintaining signal quality. |

The same principles of stimulated emission in erbium-doped fibers are also applied in the development of fiber lasers. These lasers are utilized in a range of applications, including materials processing, medicine, and scientific research, due to their high beam quality, efficiency, and reliability.

Display Technologies and Bioimaging Probes

The luminescent properties of erbium(III) ions are also being explored for applications in display technologies and as probes for bioimaging. In displays, the characteristic emissions of rare-earth ions can be utilized to produce vibrant and stable colors. While not as common as other rare-earth elements in this application, the potential for erbium-based phosphors exists.

In the field of bioimaging, the near-infrared emission of the Er³⁺ ion is particularly advantageous. Biological tissues are more transparent to NIR light than to visible light, allowing for deeper penetration and reduced background autofluorescence. This leads to a higher signal-to-noise ratio and improved imaging clarity nih.gov. Nanoparticles doped with erbium ions can be functionalized to target specific cells or tissues, acting as luminescent probes for in vivo imaging nih.govacs.org.

A hybrid erbium(III)-bacteriochlorin complex has been developed as a near-infrared probe for multiplexed biomedical imaging. This system exhibits bright and long-lived luminescence at 1530 nm in aqueous environments, enabling high-contrast imaging of dynamic biological processes in living organisms nih.gov. While specific research on Erbium(III) sulfate dihydrate in this context is limited, its role as a source of erbium ions for the synthesis of such probes is plausible.

Solar Conversion Layers and Photovoltaic Applications

Erbium-doped materials are being investigated for their potential to enhance the efficiency of solar cells through a process called upconversion. In conventional solar cells, photons with energy less than the semiconductor's bandgap are not absorbed and their energy is lost. Upconversion is a process where two or more low-energy photons are converted into a single higher-energy photon.

Studies have shown that materials co-doped with erbium and ytterbium ions can be particularly effective upconverters for silicon solar cells d-nb.infonih.gov. Erbium(III) sulfate hydrate (B1144303) can be a source for erbium ions in the fabrication of these upconversion layers, potentially through solution-based deposition techniques americanelements.com. The efficiency of GaAs single-junction solar cells has been enhanced by applying a spectral conversion layer containing Yb/Er-doped phosphors, which produce red up-conversion emissions mdpi.com.

Catalytic Applications in Organic Transformations

The erbium(III) ion (Er³⁺) can function as a Lewis acid, a species that can accept an electron pair. This property allows it to catalyze a variety of organic reactions. While research has predominantly focused on other erbium salts like the triflate and chloride, the principles of Lewis acid catalysis by the Er³⁺ ion are applicable to Erbium(III) sulfate. The hydrated nature of the dihydrate may also play a role in its catalytic activity, particularly in aqueous or protic media berkeley.edu.

Lewis Acid Catalysis and Reaction Mechanisms

As a hard Lewis acid, the Er³⁺ ion has a strong affinity for hard Lewis bases, particularly oxygen-containing functional groups. This "oxophilicity" is a key feature of its catalytic activity researchgate.net. Erbium salts are known to be stable and active catalysts in aqueous environments, a significant advantage for "green" chemistry applications. This stability is attributed to their large ionic radii and an equilibrium between the Lewis acid and water molecules researchgate.net.

The catalytic mechanism generally involves the coordination of the Er³⁺ ion to a substrate, which activates the substrate towards nucleophilic attack. For example, in the acylation of alcohols, the erbium catalyst can coordinate to the carbonyl oxygen of an anhydride, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Research on various erbium salts has demonstrated their effectiveness in a range of organic transformations, including:

Acylation of alcohols and phenols researchgate.net

Rearrangement of epoxides

Synthesis of various heterocyclic compounds

The table below compares the Lewis acidity parameters of the erbium(III) ion with other metal ions.

| Metal Ion | pKₙ | Water Exchange Rate Constant (s⁻¹) | Lewis Acidity in Water |

| Er³⁺ | 7.9 | 1.4 x 10⁸ | Strong |

| Yb³⁺ | - | - | Strong |

| Sc³⁺ | 4.3 | 3.2 x 10⁶ | Strong |

Data for Yb³⁺ and Sc³⁺ are provided for comparison; specific values for these ions were not provided in the search results.

Homogeneous and Heterogeneous Catalytic Systems

Erbium-based catalysts can be employed in both homogeneous and heterogeneous systems. In homogeneous catalysis , the catalyst is in the same phase as the reactants. Erbium salts like Erbium(III) triflate have been extensively studied as homogeneous catalysts due to their solubility in various organic solvents and their high activity. A significant advantage of some erbium-based homogeneous catalysts is their stability in water, allowing for reactions to be carried out in environmentally benign solvents researchgate.netresearchgate.net.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which offers the significant advantage of easy separation and recycling of the catalyst. Efforts have been made to immobilize erbium catalysts on solid supports to create heterogeneous systems. For instance, erbium-organic frameworks (MOFs) have been developed where the Er³⁺ ions act as accessible Lewis acid centers for electrophilic activation rsc.org. While there is a substantial body of literature on erbium salts as homogeneous catalysts, the development of erbium-based heterogeneous catalysts is an area of ongoing research researchgate.net.

Although specific studies on the use of Erbium(III) sulfate dihydrate as a catalyst are not prevalent in the literature, its inherent properties as a source of Lewis acidic Er³⁺ ions suggest its potential for use in both homogeneous and, with appropriate immobilization, heterogeneous catalytic systems.

Fabrication of Thin Films and Nanostructures

The fabrication of thin films and nanostructures containing erbium is a significant area of research due to the element's unique optical properties, which are advantageous in various technological fields. While direct utilization of erbium(III) sulfate dihydrate for these fabrications is not extensively documented in readily available literature, its role as a precursor material is highly probable in several established synthesis techniques. The fundamental principle involves dissolving the erbium salt in a suitable solvent and then employing various physical or chemical methods to deposit or assemble the material into the desired form.

Several common techniques for the fabrication of erbium-doped thin films include physical vapor deposition (PVD) methods like sputtering and pulsed laser deposition (PLD), as well as chemical methods such as sol-gel processing and chemical vapor deposition (CVD). In a typical sol-gel process, for instance, an erbium salt like erbium(III) sulfate dihydrate would be dissolved in a solvent and mixed with a precursor for the host matrix, such as tetraethyl orthosilicate (TEOS) for silica films. This solution then undergoes hydrolysis and condensation to form a gel, which can be spin-coated or dip-coated onto a substrate to form a thin film. Subsequent heat treatment (annealing) removes organic residues and densifies the film, incorporating the erbium ions into the host matrix.

The synthesis of erbium-based nanostructures, such as nanoparticles, nanorods, and nanofibers, often employs methods like hydrothermal or solvothermal synthesis, co-precipitation, and thermal decomposition. In a hydrothermal synthesis, an aqueous solution of an erbium salt, potentially erbium(III) sulfate dihydrate, is subjected to high temperatures and pressures in a sealed vessel. These conditions facilitate the nucleation and growth of nanocrystals. The morphology and size of the resulting nanostructures can be controlled by adjusting parameters such as temperature, pH, reaction time, and the presence of surfactants or capping agents.

Below is a representative table summarizing common techniques that could potentially utilize erbium(III) sulfate dihydrate as a precursor for the fabrication of thin films and nanostructures, along with typical process parameters and resulting material characteristics.

| Fabrication Technique | Precursor(s) | Typical Process Parameters | Resulting Material | Key Characteristics |

| Sol-Gel with Spin Coating | Erbium(III) sulfate dihydrate, TEOS, Ethanol, Water, Acid/Base Catalyst | Stirring, Aging, Spin coating at 2000-4000 rpm, Annealing at 500-1000 °C | Erbium-doped silica thin film | Uniform thickness, good adhesion, controlled refractive index |

| Hydrothermal Synthesis | Erbium(III) sulfate dihydrate, Water, Mineralizer (e.g., NaOH) | Temperature: 150-250 °C, Pressure: Autogenous, Time: 12-48 hours | Erbium oxide or hydroxide nanoparticles | Crystalline, controlled particle size and morphology |

| Co-precipitation | Erbium(III) sulfate dihydrate, Host metal salts (e.g., Yttrium nitrate (B79036), Ytterbium nitrate), Precipitating agent (e.g., NH₄OH) | Controlled pH, Temperature: 25-80 °C, Stirring | Erbium-doped upconverting nanoparticles | Homogeneous composition, specific crystal phases |

Applications in Security Technologies (e.g., Anticounterfeiting, Fingerprint Visualization)

The unique luminescent properties of erbium-containing materials, particularly their ability to undergo upconversion (emitting higher-energy visible light upon excitation with lower-energy infrared light), make them highly valuable for security applications such as anti-counterfeiting and latent fingerprint visualization. Materials doped with erbium ions can be incorporated into inks, polymers, or powders that are invisible under normal lighting conditions but reveal a distinct color when illuminated with a specific infrared laser. This characteristic provides a covert security feature that is difficult to replicate.

For anti-counterfeiting purposes, nanoparticles containing erbium, often co-doped with other rare-earth elements like ytterbium (as a sensitizer), are synthesized. These upconverting nanoparticles (UCNPs) can be dispersed into various media to create security inks or threads. When a product marked with such an ink is exposed to an infrared laser (e.g., at 980 nm), the erbium ions emit a characteristic green or red light, verifying the authenticity of the item. The specific emission spectrum and lifetime of the luminescence can be tuned by controlling the composition and structure of the nanoparticles, adding further layers of security. While the direct use of erbium(III) sulfate dihydrate in commercial anti-counterfeiting inks is not explicitly detailed, it can serve as a crucial erbium source in the synthesis of these UCNPs through methods like co-precipitation or hydrothermal synthesis.

In the field of forensic science, the development of latent fingerprints on various surfaces is a critical task. Traditional dusting powders can sometimes fail to provide sufficient contrast, especially on multicolored or patterned backgrounds. Fluorescent powders offer a solution by revealing fingerprints with high contrast under specific lighting conditions. Erbium-based phosphors, which can be synthesized using erbium(III) sulfate dihydrate as a precursor, can be utilized for this purpose. When these phosphors are applied to a surface, they adhere to the residues of the fingerprint. Upon excitation with an appropriate light source (such as UV or infrared light), the erbium ions luminesce, making the fingerprint ridges clearly visible against a dark background. The long lifetime of erbium's luminescence can also be exploited in time-resolved imaging techniques to further enhance the contrast by eliminating background fluorescence.

The table below outlines the principles and potential implementation of erbium(III) sulfate dihydrate-derived materials in security technologies.

| Security Application | Material | Principle of Operation | Potential Implementation |

| Anti-counterfeiting | Erbium-doped Upconverting Nanoparticles (UCNPs) | Near-infrared (NIR) excitation results in visible light emission (upconversion). | Incorporation into security inks, threads, or polymers for documents, currency, and luxury goods. |

| Latent Fingerprint Visualization | Erbium-based Luminescent Powders | Adherence of the powder to fingerprint residues, followed by luminescence under specific illumination (e.g., UV or IR). | Dusting on non-porous and semi-porous surfaces to reveal latent fingerprints with high contrast. |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing high-purity Erbium(III) sulphate dihydrate, and how can its purity be validated?

- Answer : Synthesis typically involves dissolving Er₂O₃ in sulfuric acid under controlled pH (3–4) and temperature (80–100°C), followed by crystallization. To ensure purity, use inductively coupled plasma optical emission spectroscopy (ICP-OES) to confirm Er³⁺ concentration and exclude impurities like Ho³⁺ or Lu³⁺. Characterize crystallinity via X-ray diffraction (XRD) and confirm hydration state via thermogravimetric analysis (TGA) by observing ~13% mass loss (attributed to dihydrate water loss at 100–200°C). Elemental analysis (C/H/N/S) can further validate stoichiometry .

Q. How can researchers confirm the hydration state of Erbium(III) sulphate dihydrate experimentally?

- Answer : Use TGA to measure mass loss upon heating. For dihydrates, two water molecules (~13% mass loss) should evaporate between 100–200°C. Complement this with Karl Fischer titration to quantify residual moisture. Cross-validate using XRD to compare lattice parameters with known dihydrate structures, as hydration changes unit cell dimensions .

Advanced Research Questions

Q. What advanced structural characterization techniques resolve the coordination environment of Er³⁺ in Erbium(III) sulphate dihydrate?

- Answer : Extended X-ray absorption fine structure (EXAFS) spectroscopy can determine Er–O bond lengths and coordination numbers. Pair this with single-crystal XRD to solve the crystal structure, noting sulfate ligand geometry. For dynamic behavior, use Raman spectroscopy to identify sulfate vibrational modes and hydrogen bonding networks involving water molecules .

Q. How do the physicochemical properties of Erbium(III) sulphate dihydrate compare to other rare-earth (RE) sulfates, and what methodological approaches enable such comparisons?

- Answer : Conduct comparative studies using differential scanning calorimetry (DSC) to analyze thermal stability trends across RE sulfates. Employ UV-Vis-NIR spectroscopy to compare Er³⁺ electronic transitions (e.g., ⁴I₁₅/₂ → ⁴F₇/₂) with other RE ions. Computational modeling (e.g., density functional theory) can predict lattice energies and hydration effects, validated against experimental solubility data .

Q. How can researchers resolve contradictions in reported solubility or stability data for Erbium(III) sulphate dihydrate?

- Answer : Systematically replicate studies under controlled conditions (pH, ionic strength, temperature). Use high-resolution synchrotron XRD to detect polymorphic variations. Perform meta-analyses of published data to identify outliers, and apply statistical tools (e.g., Grubbs’ test) to exclude anomalous results. Publish detailed protocols, including raw data, to enhance reproducibility .

Methodological Best Practices

- Reproducibility : Document synthesis parameters (e.g., stirring rate, cooling gradient) and analytical instrument settings (e.g., XRD scan speed, TGA heating rate) to enable replication .

- Data Validation : Use triplicate measurements for critical analyses (e.g., ICP-OES, TGA) and report standard deviations. Cross-check results with alternative techniques (e.g., compare TGA moisture loss with Karl Fischer data) .

- Contradiction Mitigation : Pre-register experimental designs in open repositories and share raw data via platforms like Zenodo to facilitate peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products